5-(p-Tolyl)-1,2,4-triazin-3(2H)-one
CAS No.: 1199767-11-7
Cat. No.: VC20143923
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199767-11-7 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C10H9N3O/c1-7-2-4-8(5-3-7)9-6-11-13-10(14)12-9/h2-6H,1H3,(H,12,13,14) |
| Standard InChI Key | AJEPRWCZQTVDFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=O)NN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
5-(p-Tolyl)-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their electron-deficient nature and ability to participate in diverse chemical reactions. The compound’s IUPAC name, 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one, reflects its substitution pattern: a para-methylphenyl group at position 5 and a ketone group at position 3 of the triazine ring . Key structural features include:
-
Molecular Formula: C₁₀H₉N₃O
-
Molecular Weight: 187.20 g/mol
-
SMILES Notation: CC1=CC=C(C=C1)C2=NC(=O)NN=C2
-
InChI Key: AJEPRWCZQTVDFN-UHFFFAOYSA-N
The planar triazine ring facilitates π-π stacking interactions, while the methyl group on the phenyl ring enhances hydrophobicity, influencing solubility and binding affinity in biological systems .
Table 1: Molecular Properties of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one
| Property | Value |
|---|---|
| CAS Registry Number | 1199767-11-7 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 5-(4-methylphenyl)-2H-1,2,4-triazin-3-one |
| XLogP3-AA | 1.7 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one typically involves cyclization reactions using hydrazine derivatives and aromatic aldehydes or ketones. A common approach employs:
-
Cyclization of Amidrazones: Amidrazones, such as those derived from para-methylbenzaldehyde, undergo oxidative cyclization in the presence of catalysts like palladium on carbon (Pd/C) and 1,8-diazabicycloundec-7-ene (DBU) . This method yields the triazine core with high regioselectivity.
-
Acid/Base-Catalyzed Ring Closure: Reactions under acidic or basic conditions facilitate the formation of the triazine ring from precursors like hydrazides and nitriles.
A representative reaction scheme is provided below:
General Reaction Scheme:
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Base | DBU |
| Temperature | 80–100°C |
| Solvent | Ethanol or Toluene |
| Reaction Time | 6–12 hours |
Recent advancements have focused on improving yield (up to 78%) and reducing reaction times through microwave-assisted synthesis .
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
Key SAR insights include:
-
Para-Substituted Aromatic Groups: Enhance hydrophobic interactions with target proteins, improving binding affinity.
-
Triazine Core: Serves as a hydrogen bond acceptor, critical for enzyme inhibition .
Material Science Applications
Functional Materials
The electron-deficient triazine ring makes 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one a valuable precursor for:
-
Polymer Synthesis: Triazine-based monomers improve thermal stability in polyimides and polyamides.
-
Dyes and Pigments: Derivatives exhibit strong absorbance in the UV-vis range, suitable for optoelectronic devices .
Thermal Stability
Studies on related 1,4-dihydrobenzo triazines reveal decomposition temperatures exceeding 240°C, suggesting potential for high-temperature applications .
Research Gaps and Future Directions
Despite its promise, several areas require exploration:
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
-
Toxicological Assessments: Acute and chronic toxicity data are needed for therapeutic development.
-
Advanced Material Design: Functionalization with electron-withdrawing groups could enhance electronic properties for semiconductor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume